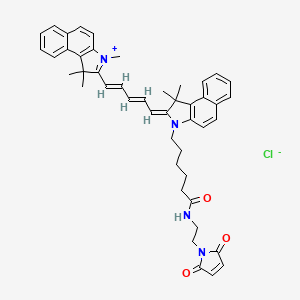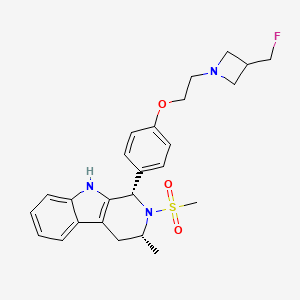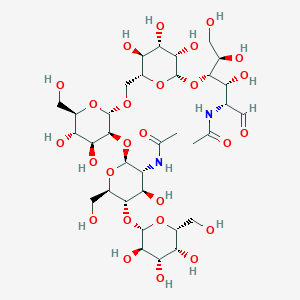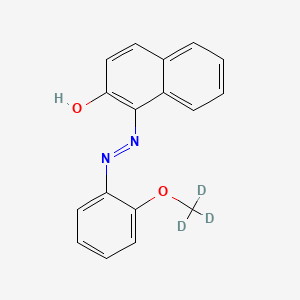![molecular formula C9H10ClN5O3 B12394281 N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide](/img/structure/B12394281.png)
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide is a complex organic compound characterized by its unique structure, which includes a chlorinated pyridine ring, a deuterated imidazole ring, and a nitramide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide typically involves multiple steps. One common approach starts with the chlorination of a pyridine derivative to introduce the chloro group. This is followed by the introduction of the hydroxyl group through a hydroxylation reaction. The next step involves the formation of the imidazole ring, which is achieved through a cyclization reaction. Deuterium atoms are introduced via a deuteration process, often using deuterated reagents. Finally, the nitramide group is added through a nitration reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Key considerations in industrial production include the availability of starting materials, cost-effectiveness, and environmental impact of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitramide group can be reduced to an amine.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties, such as enhanced stability or reactivity.
Wirkmechanismus
The mechanism of action of N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide involves its interaction with specific molecular targets. The chlorinated pyridine ring and the nitramide group are key functional groups that interact with biological molecules, potentially inhibiting or activating specific pathways. The deuterated imidazole ring may also play a role in modulating the compound’s activity by altering its metabolic stability and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]imidazol-2-yl]nitramide: Similar structure but without deuterium atoms.
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetrahydroimidazol-2-yl]nitramide: Similar structure but with hydrogen atoms instead of deuterium.
Uniqueness
The presence of deuterium atoms in N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide makes it unique. Deuterium can influence the compound’s metabolic stability and reactivity, potentially leading to different biological activities and applications compared to its non-deuterated analogs.
Eigenschaften
Molekularformel |
C9H10ClN5O3 |
|---|---|
Molekulargewicht |
275.68 g/mol |
IUPAC-Name |
N-[1-[(6-chloro-5-hydroxypyridin-3-yl)methyl]-4,4,5,5-tetradeuterioimidazol-2-yl]nitramide |
InChI |
InChI=1S/C9H10ClN5O3/c10-8-7(16)3-6(4-12-8)5-14-2-1-11-9(14)13-15(17)18/h3-4,16H,1-2,5H2,(H,11,13)/i1D2,2D2 |
InChI-Schlüssel |
AAGLTWPPIMEDKQ-LNLMKGTHSA-N |
Isomerische SMILES |
[2H]C1(C(N(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O)([2H])[2H])[2H] |
Kanonische SMILES |
C1CN(C(=N1)N[N+](=O)[O-])CC2=CC(=C(N=C2)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-chloro-6-(triazol-2-yl)pyridin-3-yl]-3-[8-[(1S)-1-methoxyethyl]imidazo[1,2-b]pyridazin-7-yl]urea](/img/structure/B12394205.png)
![cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]](/img/structure/B12394215.png)



![7-[3-[4-(3-chloro-4-fluoroanilino)-6-methoxyquinazolin-7-yl]oxypropylamino]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B12394234.png)





![7-dimethylphosphoryl-3-[2-[[(1S,3S)-3-hydroxycyclohexyl]amino]-5-(trifluoromethyl)pyrimidin-4-yl]-1H-indole-6-carbonitrile](/img/structure/B12394268.png)
